molecular formula C10H8ClN3O B8595929 2-Chloro-5-(pyrimidin-2-ylamino)phenol CAS No. 915774-29-7

2-Chloro-5-(pyrimidin-2-ylamino)phenol

Cat. No.: B8595929
CAS No.: 915774-29-7
M. Wt: 221.64 g/mol
InChI Key: HNYQOTZQTRGTQM-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyrimidin-2-ylamino)phenol (CAS 918340-61-1) is a chlorinated aromatic compound with a molecular formula of C13H10ClN3O and a molecular weight of 259.69 g/mol. It features a pyrimidine ring, a key heterocycle in medicinal chemistry, linked to a chlorophenol group . This structure places it within a class of compounds that are of significant interest in pharmaceutical research, particularly in the development of new therapeutic agents. Chlorine-containing compounds are a cornerstone of modern drug discovery; more than 250 FDA-approved drugs contain chlorine, which is often incorporated to fine-tune properties like potency, metabolic stability, and membrane permeability . The pyrimidine scaffold is one of the most prevalent heterocycles in biomolecules and drugs, found in DNA bases and vitamins . Synthetic pyrimidine derivatives are extensively investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer effects . The specific substitution pattern on this compound suggests potential as a building block or intermediate in the synthesis of more complex molecules aimed at these biological targets. Researchers can leverage this compound as a versatile precursor for further chemical modification or as a candidate for screening in biological assays to explore its mechanism of action and potential research applications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

915774-29-7

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-5-(pyrimidin-2-ylamino)phenol

InChI

InChI=1S/C10H8ClN3O/c11-8-3-2-7(6-9(8)15)14-10-12-4-1-5-13-10/h1-6,15H,(H,12,13,14)

InChI Key

HNYQOTZQTRGTQM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=CC(=C(C=C2)Cl)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that 2-Chloro-5-(pyrimidin-2-ylamino)phenol exhibits several pharmacological properties:

  • Antiproliferative Activity : Studies have shown that compounds similar to this one can inhibit cancer cell proliferation by targeting specific metabolic pathways crucial for cell division. For instance, certain derivatives have been identified as dual inhibitors of key enzymes involved in purine nucleotide biosynthesis, effectively reducing tumor cell growth .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. This is particularly important in the context of rising antibiotic resistance .

Synthesis and Modification

The synthesis of 2-Chloro-5-(pyrimidin-2-ylamino)phenol typically involves multi-step chemical reactions that allow for structural modifications. These modifications can enhance its biological activity or alter its pharmacokinetic properties. For example, variations in the pyrimidine substituents can lead to distinct pharmacological profiles .

Case Studies and Research Findings

  • Anticancer Efficacy : A study focused on the antiproliferative effects of pyrimidine derivatives showed that specific structural modifications significantly increased their potency against various cancer cell lines. The findings suggest that 2-Chloro-5-(pyrimidin-2-ylamino)phenol could be developed into a potent anticancer agent through further optimization .
  • Antimicrobial Activity : Another investigation highlighted the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) were significantly lower than many other tested compounds, indicating its potential as a novel antimicrobial agent .

Data Summary Table

Application TypeTested CompoundMIC/IC50 ValuesRemarks
Antiproliferative2-Chloro-5-(pyrimidin-2-ylamino)phenol38 nM (GI50)Effective against various cancer cells
Antimicrobial2-Chloro-5-(pyrimidin-2-ylamino)phenol15.62 - 31.25 μmol/LEffective against MRSA
Enzyme InhibitionRelated pyrimidine derivativesN/ADual inhibition of GARFTase and AICARFTase

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrimidine Linkages

5-(2-Hydroxyphenyl)-2-hydroxypyrimidine (CAS 1820638-81-0)
  • Structure : Features a hydroxyphenyl group directly attached to a hydroxypyrimidine ring.
  • Key Differences: Lacks the chloro substituent and amino linker present in 2-Chloro-5-(pyrimidin-2-ylamino)phenol.
  • The dual hydroxyl groups may enhance solubility in polar solvents .
3-[4-(2,4-Dimethyl-thiazol-5-yl)-pyrimidin-2-ylamino]-phenol (CK5)
  • Structure: Contains a pyrimidin-2-ylamino-phenol core with a thiazole substituent.
  • Key Differences : The thiazole group introduces steric bulk and alters electronic properties, likely increasing binding affinity in biological systems (e.g., enzyme inhibition).

Chlorophenol Derivatives with Varied Substituents

2-Chloro-5-(trifluoromethyl)phenol
  • Structure: Chlorophenol with a trifluoromethyl (-CF₃) group.
  • Key Properties :
    • pKa : 7.49 (predicted), indicating moderate acidity due to strong electron-withdrawing effects of -CF₃.
    • Boiling Point : 87–88°C at 38 mmHg.
  • Comparison: The -CF₃ group increases hydrophobicity and metabolic stability compared to the pyrimidinylamino group, which may enhance hydrogen-bonding capacity .
5-Chloro-2-hydroxyaniline
  • Structure: Simplistic chlorinated aminophenol without a pyrimidine moiety.
  • Key Properties: Molecular Weight: 143.57 g/mol (vs. ~230–250 g/mol for the target compound). Applications: Used as an oxidation base in dyes, highlighting the role of chloro-phenol motifs in industrial chemistry.
  • Implications : The smaller size improves solubility but reduces structural complexity for targeted interactions .

Compounds with Alternative Aromatic Systems

2-Chloro-5-(3-cyano-2-fluorophenyl)phenol
  • Structure: Chlorophenol linked to a fluorinated, cyano-substituted benzene ring.
  • Key Differences: The cyano (-CN) and fluorine substituents create a polarized aromatic system, enhancing reactivity in cross-coupling reactions.
  • Implications : Demonstrates how halogen and electron-withdrawing groups on adjacent rings can influence electronic properties and synthetic utility .
2-Chloro-5-(piperidin-1-ylmethyl)phenol (CAS 1881329-82-3)
  • Structure: Chlorophenol with a piperidine group attached via a methylene bridge.
  • Key Properties :
    • Molecular Weight : 225.71 g/mol.
    • Functionality : The basic piperidine group introduces pH-dependent solubility, contrasting with the neutral pyrimidine in the target compound.
  • Implications : Highlights the impact of nitrogen-containing substituents on physicochemical behavior .

Physicochemical and Functional Comparisons

Compound Molecular Formula Key Substituents Notable Properties
2-Chloro-5-(pyrimidin-2-ylamino)phenol C₁₀H₈ClN₃O -Cl, -NH-pyrimidine Likely moderate acidity, hydrogen-bonding sites
5-(2-Hydroxyphenyl)-2-hydroxypyrimidine C₁₀H₈N₂O₂ Dual -OH groups High polarity, potential for tautomerism
2-Chloro-5-(trifluoromethyl)phenol C₇H₄ClF₃O -Cl, -CF₃ High acidity (pKa ~7.5), hydrophobic
CK5 C₁₅H₁₄N₄OS Thiazole-pyrimidine hybrid Enhanced steric bulk, bioactivity

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 2-Chloro-5-(pyrimidin-2-ylamino)phenol, and how can spectral contradictions be resolved?

  • Methodological Answer : Utilize a combination of NMR (¹H/¹³C), FT-IR , and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For resolving discrepancies in spectral data (e.g., unexpected peaks or shifts), cross-validate with computational tools like density functional theory (DFT) to simulate spectra . If contradictions persist, consider impurities or tautomeric forms; recrystallization in different solvents (e.g., DMSO vs. chloroform) may help isolate pure phases.

Q. What are the recommended safety protocols for handling 2-Chloro-5-(pyrimidin-2-ylamino)phenol in laboratory settings?

  • Methodological Answer : Follow OSHA/NIOSH guidelines for chlorophenol derivatives:

  • PPE : Wear nitrile gloves, lab coats, and chemical splash goggles .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
  • Waste disposal : Segregate halogenated waste and treat with alkaline hydrolysis (pH >12) to degrade phenolic groups before disposal .

Q. How can researchers optimize the synthesis yield of 2-Chloro-5-(pyrimidin-2-ylamino)phenol?

  • Methodological Answer :

  • Reaction conditions : Use a palladium-catalyzed Buchwald-Hartwig coupling between 2-aminopyrimidine and 2-chloro-5-nitrophenol under inert atmosphere (N₂/Ar) at 80–100°C .
  • Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic intermediates.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol improves purity (>95%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the pyrimidine ring of 2-Chloro-5-(pyrimidin-2-ylamino)phenol?

  • Methodological Answer :

  • Directing groups : Introduce a transient protecting group (e.g., Boc on the amino group) to steer electrophilic substitution toward the 4-position of the pyrimidine ring .
  • Metal-mediated catalysis : Use Cu(I)-catalyzed Ullmann coupling for selective C–N bond formation at the 5-position, avoiding competing side reactions .
  • Computational modeling : Employ DFT-based Fukui function analysis to predict reactive sites and optimize reaction pathways .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be analyzed for this compound?

  • Methodological Answer :

  • Dose-response profiling : Perform dose-dependent assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from general cytotoxicity .
  • Mechanistic studies : Use RNA-seq or proteomics to identify pathways disrupted at sub-cytotoxic concentrations, focusing on pyrimidine metabolism or kinase inhibition .
  • Structural analogs : Compare activity with derivatives lacking the chloro or pyrimidine groups to isolate pharmacophoric motifs .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in 2-Chloro-5-(pyrimidin-2-ylamino)phenol derivatives?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in dichloromethane/methanol (1:1) and refine structures using SHELXL (for small molecules) or PHENIX (for macromolecular complexes) .
  • Twinned data correction : For poorly diffracting crystals, apply twin law detection in SHELXD and refine with SHELXL ’s TWIN/BASF commands .
  • Hydrogen bonding analysis : Use Mercury software to map intermolecular interactions influencing stability and polymorphism .

Q. How can environmental degradation pathways of this compound be modeled to assess ecotoxicological risks?

  • Methodological Answer :

  • Photolysis studies : Expose aqueous solutions to UV-C light (254 nm) and monitor degradation via LC-MS; identify intermediates like chlorinated quinones .
  • QSAR modeling : Apply quantitative structure-activity relationship models (e.g., EPI Suite) to predict biodegradability and bioaccumulation potential .
  • Microcosm assays : Test soil/water samples for microbial degradation rates under aerobic/anaerobic conditions .

Key Citations

  • Synthesis and crystallography: SHELX refinement protocols .
  • Safety and degradation: EPA guidelines for chlorophenols .
  • Biological screening: Enzyme inhibition assays .

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